molecular formula C22H34N4O4S B2480457 N-cycloheptyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide CAS No. 1189704-72-0

N-cycloheptyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide

Cat. No. B2480457
CAS RN: 1189704-72-0
M. Wt: 450.6
InChI Key: FXJRASXPRWRBNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-cycloheptyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide and related compounds often involves multi-step processes, including reactions like aromatic nucleophilic substitution, bromination, and condensation. For instance, 2-(alicyclic-amino)-4,6-diaryl-3-pyridinecarboxylates, which are structurally related, can be prepared through a series of reactions starting from 2-propen-1-ones, followed by bromination and nucleophilic substitution with secondary amines such as piperidine or morpholine (Girgis, A. S., Mishriky, N., Farag, A., El-Eraky, W., & Farag, H., 2008).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound is often analyzed using X-ray diffraction. These analyses reveal the geometric configurations, bond lengths, and angles, providing insights into their three-dimensional arrangements and potential for interactions with biological targets. For example, compounds with pyridine and piperidine structures have been characterized to understand their conformations and molecular interactions (Zhou, Zhixu, et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving this compound can be diverse, including cycloaddition reactions, which are crucial for synthesizing heterocyclic compounds. These reactions contribute to the formation of novel structures with potential biological activity. For example, cycloaddition reactions of dehydrodithizone have been used to synthesize various heterocycles, demonstrating the versatility of such reactions in creating complex molecules (Boyd, G. V., Norris, T., & Lindley, P., 1976).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it is handled . Without specific data, it’s difficult to provide detailed safety information .

Future Directions

The future research directions for this compound could include further studies to determine its physical and chemical properties, its biological activity, and its potential uses . For example, if the compound shows promising biological activity, it could be further developed and tested as a potential drug .

properties

IUPAC Name

N-cycloheptyl-1-(3-morpholin-4-ylsulfonylpyridin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O4S/c27-22(24-19-6-3-1-2-4-7-19)18-9-12-25(13-10-18)21-20(8-5-11-23-21)31(28,29)26-14-16-30-17-15-26/h5,8,11,18-19H,1-4,6-7,9-10,12-17H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJRASXPRWRBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2CCN(CC2)C3=C(C=CC=N3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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